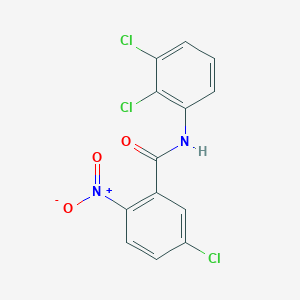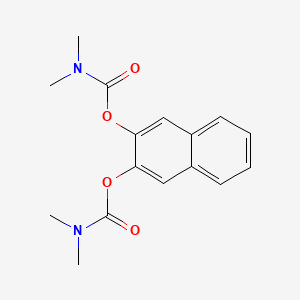![molecular formula C14H13ClFNO2 B5711112 3-[(3-chloro-4-fluorophenyl)amino]-1-(5-methyl-2-furyl)-1-propanone](/img/structure/B5711112.png)
3-[(3-chloro-4-fluorophenyl)amino]-1-(5-methyl-2-furyl)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-chloro-4-fluorophenyl)amino]-1-(5-methyl-2-furyl)-1-propanone is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound is also known as CP-55940 and is a potent cannabinoid receptor agonist.
Mecanismo De Acción
CP-55940 acts as a potent agonist of the cannabinoid receptor CB1 and CB2. It binds to these receptors and activates them, leading to the modulation of various physiological processes, including pain sensation, inflammation, and neuronal excitability.
Biochemical and Physiological Effects:
The activation of CB1 and CB2 receptors by CP-55940 leads to the modulation of various biochemical and physiological processes, including the release of neurotransmitters, modulation of ion channels, and the regulation of gene expression. It has been shown to exhibit potent analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of chronic pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CP-55940 has several advantages in laboratory experiments, including its potent activity and selectivity towards the CB1 and CB2 receptors. However, it also has several limitations, including its potential toxicity and the need for specialized equipment and expertise to handle and store the compound safely.
Direcciones Futuras
There are several potential future directions for the research and development of CP-55940. These include the development of novel analogs with improved pharmacokinetic and pharmacodynamic properties, the investigation of its potential applications in the treatment of various neurological disorders, and the exploration of its potential applications in material science. Additionally, further studies are needed to elucidate the precise mechanisms underlying its biochemical and physiological effects and to determine its potential toxicity and safety profile.
In conclusion, CP-55940 is a synthetic compound with potential applications in various fields, including medicinal chemistry, drug discovery, and material science. Its potent activity and selectivity towards the CB1 and CB2 receptors make it a promising candidate for the treatment of chronic pain and inflammation and various neurological disorders. However, further studies are needed to determine its safety profile and to elucidate its precise mechanisms of action.
Métodos De Síntesis
The synthesis of CP-55940 involves several steps, including the reaction of 3-chloro-4-fluoroaniline with 5-methyl-2-furancarboxylic acid to form an intermediate. This intermediate is then reacted with 1,1,3,3-tetramethylguanidine and acetic anhydride to form the final product.
Aplicaciones Científicas De Investigación
CP-55940 has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent analgesic, anti-inflammatory, and neuroprotective properties. It has also been shown to have potential applications in the treatment of various neurological disorders, including multiple sclerosis, Parkinson's disease, and epilepsy.
Propiedades
IUPAC Name |
3-(3-chloro-4-fluoroanilino)-1-(5-methylfuran-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO2/c1-9-2-5-14(19-9)13(18)6-7-17-10-3-4-12(16)11(15)8-10/h2-5,8,17H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWFMOVFBDUZIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)CCNC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(benzyloxy)phenyl]-3-buten-2-one](/img/structure/B5711029.png)
![3,4-dimethoxy-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5711031.png)

![3-allyl-2-(ethylthio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5711052.png)
![N-[2-(difluoromethoxy)phenyl]nicotinamide](/img/structure/B5711055.png)
![3-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}benzoic acid](/img/structure/B5711063.png)




![4-[(2-bromophenoxy)methyl]-N'-(3-furylmethylene)benzohydrazide](/img/structure/B5711118.png)


